9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid
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Overview
Description
9-Amino-3-benzyl-3-azabicyclo[331]nonane-9-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO).
Reduction: Typical reducing agents might include hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds .
Scientific Research Applications
9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds . The molecular pathways involved include the activation of oxygen species and the stabilization of transition states during the reaction.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Another bicyclic compound with similar structural features.
Uniqueness
9-Amino-3-benzyl-3-azabicyclo[33
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
9-amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid |
InChI |
InChI=1S/C16H22N2O2/c17-16(15(19)20)13-7-4-8-14(16)11-18(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11,17H2,(H,19,20) |
InChI Key |
YZAFFILLFUZDRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC(C1)C2(C(=O)O)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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